1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine
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Overview
Description
1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclobutylpropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the cyclobutylpropyl group: This step involves the alkylation of the pyrazole ring with a suitable cyclobutylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyclopropylpropyl)-1H-pyrazol-3-amine
- 1-(2-Cyclopentylpropyl)-1H-pyrazol-3-amine
- 1-(2-Cyclohexylpropyl)-1H-pyrazol-3-amine
Uniqueness
1-(2-Cyclobutylpropyl)-1H-pyrazol-3-amine is unique due to the presence of the cyclobutylpropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-cyclobutylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-8(9-3-2-4-9)7-13-6-5-10(11)12-13/h5-6,8-9H,2-4,7H2,1H3,(H2,11,12) |
InChI Key |
AVHNEHLTWUZFDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC(=N1)N)C2CCC2 |
Origin of Product |
United States |
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